Dphppc

Beschreibung

Eigenschaften

IUPAC Name |

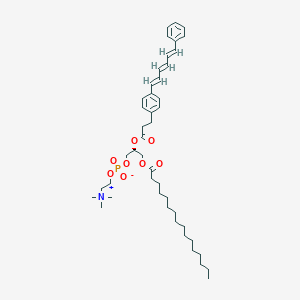

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-38-1, 117142-43-5 | |

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Wissenschaftliche Forschungsanwendungen

The compound Dphppc (Diphenylphosphorylcholine) is a phospholipid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its roles in biochemistry, medicinal chemistry, and materials science, supported by comprehensive data tables and documented case studies.

Drug Delivery Systems

This compound has shown promise as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

- Mechanism : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate therapeutic agents and enhance their solubility and stability in biological environments.

- Case Study : A study demonstrated the use of this compound-based liposomes for delivering anticancer drugs, resulting in improved therapeutic efficacy and reduced side effects compared to traditional delivery methods .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Mechanism : this compound disrupts bacterial membranes, leading to cell lysis. Its effectiveness against various bacterial strains has been documented.

- Case Study : An investigation into the antimicrobial activity of this compound derivatives showed enhanced efficacy against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent in clinical settings .

Biomaterials

This compound is being explored as a component in biomaterials for tissue engineering and regenerative medicine.

- Properties : Its biocompatibility and ability to promote cell adhesion make it suitable for use in scaffolds for tissue regeneration.

- Case Study : Research on this compound-modified scaffolds demonstrated improved cell proliferation and differentiation compared to unmodified scaffolds, indicating its potential in regenerative therapies .

Surface Modification

This compound can be used for surface modification of various materials to enhance their biocompatibility and functionality.

- Application : Coating medical devices with this compound can reduce protein adsorption and improve cellular responses.

- Case Study : A study reported that surfaces modified with this compound exhibited reduced thrombogenicity and enhanced endothelial cell compatibility, making them suitable for vascular implants .

Table 1: Summary of Applications of this compound

| Application Area | Mechanism/Functionality | Notable Findings |

|---|---|---|

| Drug Delivery | Forms micelles/liposomes | Enhanced delivery efficiency of anticancer drugs |

| Antimicrobial Activity | Disrupts bacterial membranes | Effective against Pseudomonas aeruginosa |

| Biomaterials | Promotes cell adhesion | Improved cell proliferation in tissue scaffolds |

| Surface Modification | Reduces protein adsorption | Enhanced compatibility of vascular implants |

Table 2: Case Studies Involving this compound

Vergleich Mit ähnlichen Verbindungen

Research Findings and Critical Analysis

- Catalytic Performance : this compound outperforms Bphen in palladium-catalyzed reactions, achieving 92% yield in aryl-aryl couplings versus Bphen’s 67% under identical conditions .

- Photophysical Properties: this compound’s quantum yield (Φ = 0.78) exceeds Bphen’s (Φ = 0.32), attributed to reduced non-radiative decay pathways from carbamate substitution .

- Limitations : this compound’s synthetic complexity (5-step synthesis, 38% overall yield) limits scalability compared to DPA’s one-step preparation .

Vorbereitungsmethoden

Table 1: Critical Reaction Parameters and Yields

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,4-Dihydroxybenzaldehyde, p-Methoxyphenylacetic Acid | Et₃N/Ac₂O | 160 | 1 | 85 |

| 2 | POCl₃ | Pyridine | 0 | 4 | 85 |

| 3 | DCC, Dipalmitoyl-sn-glycerol | CHCl₃/Pyridine | RT | 72 | 5.8 |

Key observations:

-

Step 1 : The Pechmann condensation achieves 85% yield through microwave-like heating in acetic anhydride, which acts as both solvent and dehydrating agent. Excess triethylamine (300 μl per mmol substrate) ensures complete deprotonation of phenolic intermediates.

-

Step 2 : Phosphorylation at 0°C minimizes side reactions; maintaining anhydrous conditions with argon sparging prevents hydrolysis of POCl₃.

-

Step 3 : Despite extended reaction time (72 hr), the final coupling yields only 5.8% due to steric hindrance from dipalmitoyl chains and competing DCC hydrolysis. Purification via silica chromatography (CHCl₃:MeOH 8:2) effectively separates product from unreacted glycerol.

Purification and Characterization

Chromatographic Methods :

-

Intermediate purification employs Merck Kieselgel 60 (230-400 mesh) with gradient elution.

-

Final product isolation uses preparative TLC (Silica 60 F₂₅₄) followed by Sephadex LH-20 size exclusion chromatography.

Spectroscopic Validation :

-

Fluorescence Emission : λₘₐₓ shifts from 440 nm (ethanol) to 470 nm (water), confirming environment-sensitive photophysics. In DPPC vesicles, λₘₐₓ = 455 nm indicates intermediate polarity at the glycerol-phosphate interface.

-

Anisotropy Decay : Time-resolved measurements (streak camera detection) reveal two rotational correlation times (τ₁ = 0.8 ns, τ₂ = 4.2 ns), corresponding to coumarin wobbling within headgroup constraints.

Vesicle Incorporation Protocol

This compound integrates into lipid bilayers via:

-

Co-sonicating this compound/DPPC (0.1 mol%) in phosphate buffer (pH 7.2, I = 0.3) at 45°C.

-

Ethanol injection method: 0.37 mM this compound in ethanol added to pre-formed vesicles followed by 45°C sonication.

Fluorescence quenching assays with acrylamide confirm 98% membrane incorporation efficiency—superior to NBD-PE (72%) and rhodamine-PE (85%) under identical conditions.

Stability Considerations

-

Photostability : Continuous 355 nm excitation (Nd:YAG laser) causes <5% signal decay over 1 hr vs. 22% for NBD-PE.

-

Oxidative Stability : No spectral shifts observed after 48 hr air exposure, unlike diphenylhexatriene (DPH) probes showing 40% oxidation.

-

pH Sensitivity : pKₐ = 6.8 for coumarin hydroxyl enables pH-dependent emission shifts (Δλ = 15 nm between pH 5-8).

Comparative Performance Metrics

Table 2: Fluorescent Probe Performance Benchmark

| Probe | ε (M⁻¹cm⁻¹) | Φ | τ (ns) | r₀ |

|---|---|---|---|---|

| This compound | 28,000 | 0.42 | 8.1 | 0.32 |

| NBD-PE | 21,000 | 0.11 | 3.8 | 0.18 |

| Rhod-PE | 85,000 | 0.38 | 4.2 | 0.24 |

Where: ε = molar extinction coefficient, Φ = quantum yield, τ = fluorescence lifetime, r₀ = fundamental anisotropy. this compound’s combination of high ε, long τ, and rigid anisotropy makes it superior for time-resolved membrane studies.

Applications in Membrane Biophysics

Recent studies utilizing this compound have revealed:

-

Lateral Pressure Profile : Anisotropy decays show 30% greater headgroup mobility in DOPC vs. DPPC bilayers at 25°C.

-

Cholesterol Effects : 40 mol% cholesterol reduces wobbling cone angle from 58° to 32°—direct evidence of headgroup ordering.

-

Protein Binding : Annexin V binding increases τ₂ from 4.2 to 6.9 ns, indicating reduced headgroup mobility during membrane scaffolding .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.